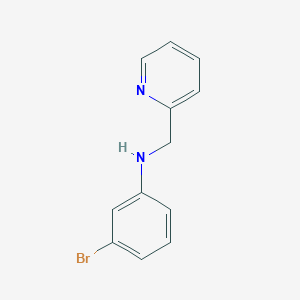
3-bromo-N-(pyridin-2-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(pyridin-2-ylmethyl)aniline is an organic compound with the molecular formula C12H11BrN2. It is a derivative of aniline, where the aniline nitrogen is substituted with a pyridin-2-ylmethyl group and the benzene ring is substituted with a bromine atom at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(pyridin-2-ylmethyl)aniline typically involves the reaction of 3-bromoaniline with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-N-(pyridin-2-ylmethyl)aniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products
Nucleophilic Substitution: Substituted anilines or pyridines.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(pyridin-2-ylmethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(pyridin-2-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridin-2-ylmethyl group can enhance the compound’s ability to bind to specific molecular targets, while the bromine atom can influence its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-bromo-N-(pyridin-2-ylmethylene)aniline: Similar structure but with a methylene group instead of a methyl group.
N-(pyridin-2-ylmethyl)aniline: Lacks the bromine atom, which can affect its reactivity and applications.
Uniqueness
3-bromo-N-(pyridin-2-ylmethyl)aniline is unique due to the presence of both the bromine atom and the pyridin-2-ylmethyl group. This combination imparts distinct chemical properties, such as enhanced reactivity in nucleophilic substitution reactions and potential biological activity .
Eigenschaften
Molekularformel |
C12H11BrN2 |
|---|---|
Molekulargewicht |
263.13 g/mol |
IUPAC-Name |
3-bromo-N-(pyridin-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H11BrN2/c13-10-4-3-6-11(8-10)15-9-12-5-1-2-7-14-12/h1-8,15H,9H2 |
InChI-Schlüssel |
VQIIXWCYKWLHFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CNC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


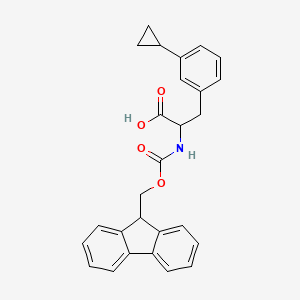


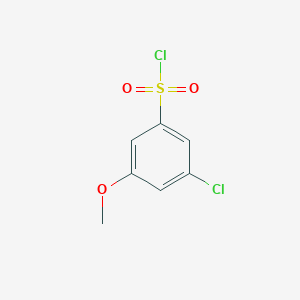
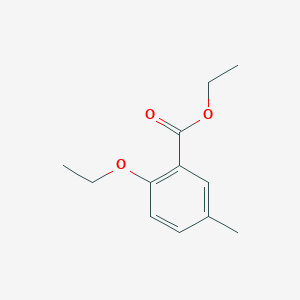

![[2-[4-(3-aminopropanoylamino)phenyl]-1,3,2-dithiarsolan-4-yl]methyl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate](/img/structure/B12096539.png)

![(17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12096554.png)

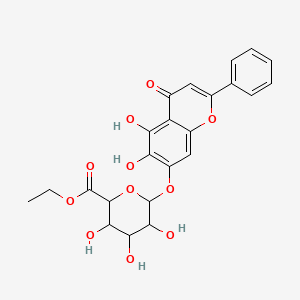
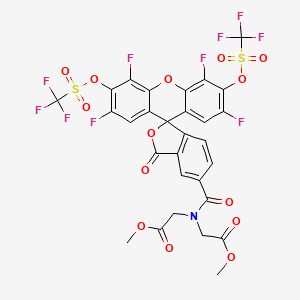
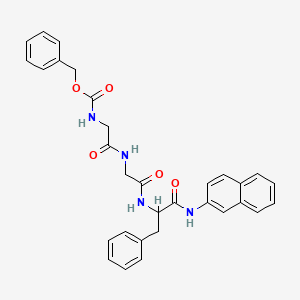
![(2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12096583.png)
